![molecular formula C20H17F7O5 B13416443 2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid](/img/structure/B13416443.png)
2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic acid is a complex organic compound characterized by its unique structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic acid involves several steps, typically starting with the preparation of intermediate compounds. The process often includes:
Formation of the Ethoxy Intermediate: This step involves the reaction of 3,5-bis(trifluoromethyl)phenyl with an appropriate ethoxy reagent under controlled conditions.
Addition of the Fluorophenyl Group:
Hydroxyethoxy Group Incorporation: The hydroxyethoxy group is then added through a series of reactions, often involving protection and deprotection steps to ensure the correct positioning of functional groups.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often utilizing automated systems and advanced purification techniques to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the hydroxy group to an alkoxy group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or ethers.
Aplicaciones Científicas De Investigación
2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions, often as part of drug development studies.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial applications where its unique properties are advantageous.
Mecanismo De Acción
The mechanism of action of 2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- (2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine
- (2R,3S)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride
Uniqueness
What sets 2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic acid apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both trifluoromethyl and fluorophenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C20H17F7O5 |
|---|---|
Peso molecular |
470.3 g/mol |
Nombre IUPAC |
2-[(1R,2S)-1-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic acid |
InChI |
InChI=1S/C20H17F7O5/c1-10(12-6-13(19(22,23)24)8-14(7-12)20(25,26)27)32-18(31-9-16(28)29)17(30)11-2-4-15(21)5-3-11/h2-8,10,17-18,30H,9H2,1H3,(H,28,29)/t10-,17+,18-/m1/s1 |
Clave InChI |
QRUKTCLBDSIRJI-KTTLUUMZSA-N |
SMILES isomérico |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]([C@H](C2=CC=C(C=C2)F)O)OCC(=O)O |
SMILES canónico |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(C2=CC=C(C=C2)F)O)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aS,4S,5S,6Z,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B13416360.png)

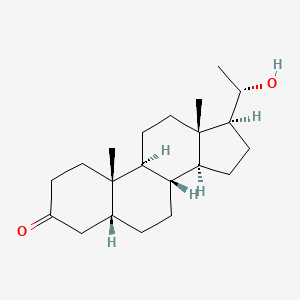




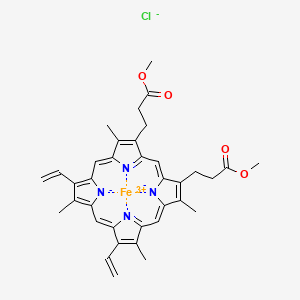
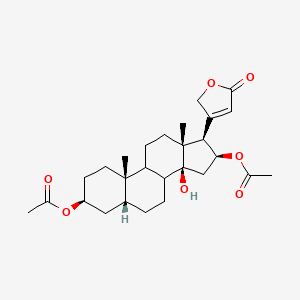
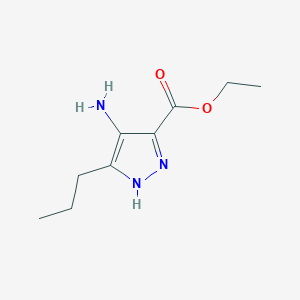
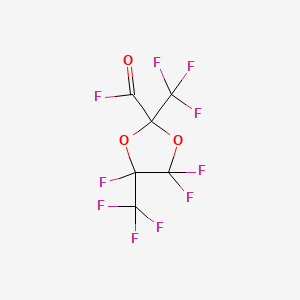
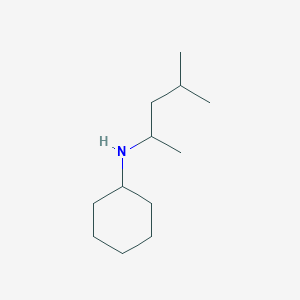
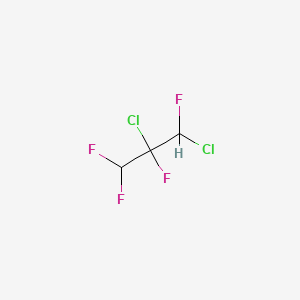
![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)
